molecular formula C12H14Cl2N2O2 B8482648 (3,4-Dichlorophenyl)methylenehydrazinecarboxylic Acid, 1,1-dimethylethyl Ester

(3,4-Dichlorophenyl)methylenehydrazinecarboxylic Acid, 1,1-dimethylethyl Ester

Cat. No.: B8482648
M. Wt: 289.15 g/mol
InChI Key: NBFKZNXSADDTSY-UHFFFAOYSA-N
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Description

(3,4-Dichlorophenyl)methylenehydrazinecarboxylic Acid, 1,1-dimethylethyl Ester is a useful research compound. Its molecular formula is C12H14Cl2N2O2 and its molecular weight is 289.15 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H14Cl2N2O2

Molecular Weight

289.15 g/mol

IUPAC Name

tert-butyl N-[(3,4-dichlorophenyl)methylideneamino]carbamate

InChI

InChI=1S/C12H14Cl2N2O2/c1-12(2,3)18-11(17)16-15-7-8-4-5-9(13)10(14)6-8/h4-7H,1-3H3,(H,16,17)

InChI Key

NBFKZNXSADDTSY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NN=CC1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of t-butyl carbazate (4.99 g, 37.76 mmol) in ethyl acetate (10 mL) was added with vigorous stirring a solution of 3,4-dichlorobenzaldehyde (6.77 g, 38.6 mmol) in ethyl acetate (10 mL) followed by hexanes (40 mL). Crystallization occurred and the resulting slurry was stirred at rt for 15 min, then cooled to 0° C. and held at that temperature for 45 min. The solids were filtered, rinsed with cold hexanes and dried in vacuo at 60° C. to afford the title compound as a solid (10.10 g, 92.4%): mp 173.8-174.4° C. (dec); 1H NMR (DMSO-d6) δ 11.16 (br s, 1 H), 7.79 (s, 1 H), 7.62 (d, 1 H, J=1.8 Hz), 7.57 (d, 1 H, J=8.5 Hz), 7.55 (m, 1 H), 1.44 (s, 9 H); 13C NMR (DMSO-d6) δ 152.9, 141.1, 136.1, 132.3, 132.1, 131.6, 128.6, 127.0, 80.4, 28.7; IR (KBr mull) 3358, 3010, 2983, 1736, 1508, 1475 cm−1. A portion was recrystallized (ethyl acetate) for analysis. Anal. Calcd. for C12H14Cl2N2O2: C, 49.84; H, 4.88; Cl, 24.52; N, 9.69. Found: C, 49.59; H, 4.71; Cl, 24.43; N, 9.57.
Quantity
4.99 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
6.77 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
[Compound]
Name
hexanes
Quantity
40 mL
Type
solvent
Reaction Step Three
Yield
92.4%

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